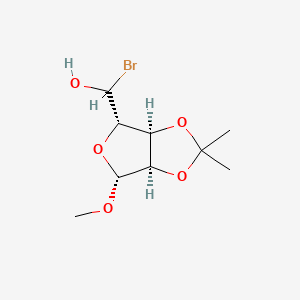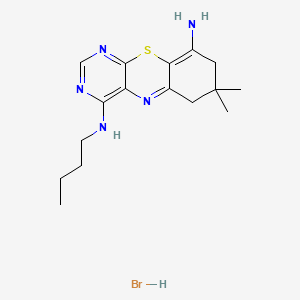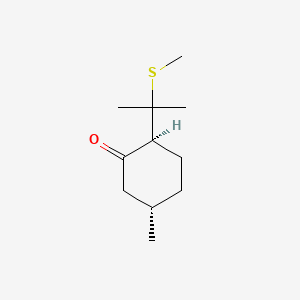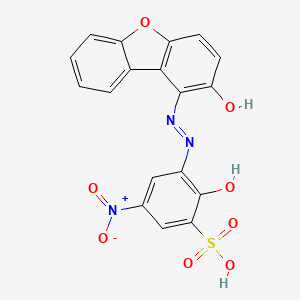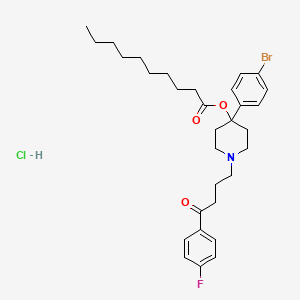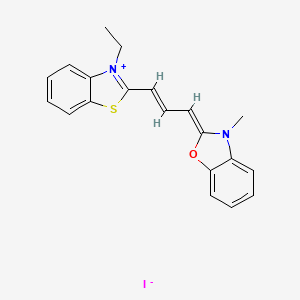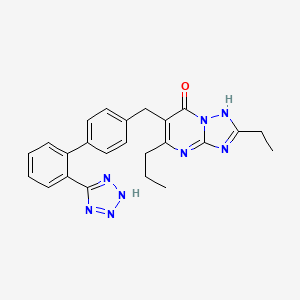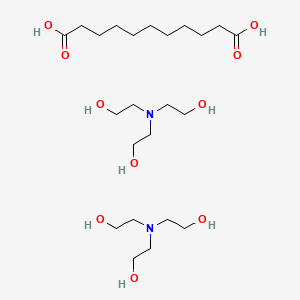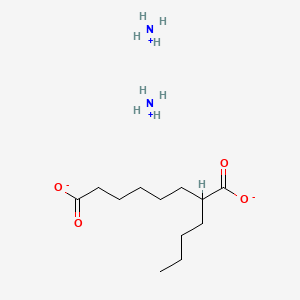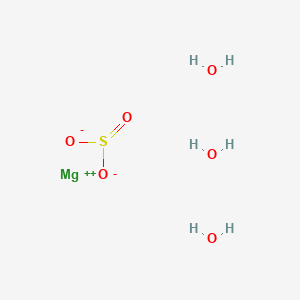
Magnesium sulfite trihydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesium sulfite trihydrate is an inorganic compound with the chemical formula MgSO₃·3H₂O. It is a hydrated form of magnesium sulfite, which is the magnesium salt of sulfurous acid. This compound is known for its crystalline structure and is commonly used in various industrial and scientific applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Magnesium sulfite trihydrate can be synthesized by reacting magnesium oxide or magnesium hydroxide with sulfur dioxide in an aqueous medium. The reaction typically occurs at room temperature and results in the formation of magnesium sulfite, which can then be crystallized to obtain the trihydrate form.
Industrial Production Methods: Industrial production of this compound involves the controlled reaction of magnesium oxide with sulfur dioxide gas. The process is carried out in large reactors where the temperature and pressure are carefully monitored to ensure the formation of the desired hydrate. The resulting product is then filtered, washed, and dried to obtain pure this compound.
Análisis De Reacciones Químicas
Types of Reactions: Magnesium sulfite trihydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form magnesium sulfate.
Reduction: It can be reduced under specific conditions to form elemental sulfur and magnesium oxide.
Substitution: It can participate in substitution reactions where the sulfite ion is replaced by other anions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide or oxygen can be used to oxidize this compound to magnesium sulfate.
Reducing Agents: Reducing agents like hydrogen gas can be used to reduce this compound.
Substitution Reactions: Various acids and bases can be used to facilitate substitution reactions.
Major Products Formed:
Oxidation: Magnesium sulfate (MgSO₄)
Reduction: Elemental sulfur (S) and magnesium oxide (MgO)
Substitution: Depending on the reagents used, different magnesium salts can be formed.
Aplicaciones Científicas De Investigación
Magnesium sulfite trihydrate has several scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a precursor for the synthesis of other magnesium compounds.
Biology: It is studied for its potential use in biological systems, particularly in the context of its antioxidant properties.
Medicine: Research is being conducted on its potential therapeutic applications, including its use as an antioxidant and anti-inflammatory agent.
Industry: It is used in the paper and pulp industry for the removal of lignin from wood pulp and in the treatment of industrial wastewater.
Mecanismo De Acción
The mechanism by which magnesium sulfite trihydrate exerts its effects involves its ability to act as a reducing agent and an antioxidant. It can scavenge free radicals and reduce oxidative stress in biological systems. The molecular targets and pathways involved include the inhibition of reactive oxygen species (ROS) and the modulation of redox-sensitive signaling pathways.
Comparación Con Compuestos Similares
Magnesium sulfite trihydrate can be compared with other similar compounds such as:
Magnesium sulfate (MgSO₄): Unlike this compound, magnesium sulfate is commonly used as a laxative and in the treatment of magnesium deficiency.
Calcium sulfite (CaSO₃): Calcium sulfite is used in water treatment and as a preservative, but it does not have the same antioxidant properties as this compound.
Sodium sulfite (Na₂SO₃): Sodium sulfite is used as a preservative and in photographic processing, but it lacks the magnesium ion, which is essential for certain biological functions.
This compound is unique due to its specific chemical properties and its ability to act as both a reducing agent and an antioxidant, making it valuable in various scientific and industrial applications.
Propiedades
Número CAS |
19086-20-5 |
|---|---|
Fórmula molecular |
H6MgO6S |
Peso molecular |
158.42 g/mol |
Nombre IUPAC |
magnesium;sulfite;trihydrate |
InChI |
InChI=1S/Mg.H2O3S.3H2O/c;1-4(2)3;;;/h;(H2,1,2,3);3*1H2/q+2;;;;/p-2 |
Clave InChI |
AGRLKNFKXGZQRX-UHFFFAOYSA-L |
SMILES canónico |
O.O.O.[O-]S(=O)[O-].[Mg+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


